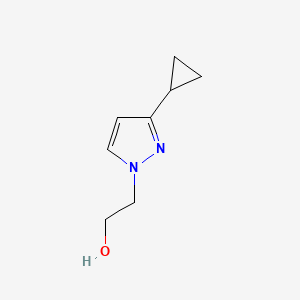![molecular formula C11H16N2OS B2887655 N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305569-79-1](/img/structure/B2887655.png)
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was first synthesized in the 1970s and was later found to be toxic to the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. However, MPTP has also been used in scientific research to better understand the mechanisms of Parkinson's disease and to develop potential treatments for the condition.
Mécanisme D'action
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B), which converts it into MPP+. MPP+ then enters dopaminergic neurons and interferes with mitochondrial function, leading to the production of reactive oxygen species and the eventual death of the neuron.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide are primarily related to its toxic effects on dopaminergic neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has also been shown to produce oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several advantages for use in scientific research. It is a well-established model for Parkinson's disease and has been used extensively to study the mechanisms of the disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is also relatively easy to administer and produces consistent results across different animal models. However, N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several limitations. It is a toxic compound that can be dangerous to handle, and its effects on the brain may not fully replicate the complexity of Parkinson's disease in humans.
Orientations Futures
There are several future directions for research on N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its effects on the nervous system. One area of focus is the development of new treatments for Parkinson's disease that target the mechanisms of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide toxicity. Another area of research is the use of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a biomarker for Parkinson's disease, which could aid in early diagnosis and treatment of the condition.
Méthodes De Synthèse
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is typically synthesized by reacting 2-methylpropylamine with 2-chloroacrylonitrile in the presence of sodium ethoxide. This reaction produces a mixture of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its isomer, N-[[2-(1-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide (PTP), which can be separated using column chromatography.
Applications De Recherche Scientifique
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has been widely used in scientific research to better understand the mechanisms of Parkinson's disease. When N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain, it is converted into a compound called MPP+, which is toxic to dopaminergic neurons. This leads to the degeneration of these neurons and the development of Parkinson's disease-like symptoms.
Propriétés
IUPAC Name |
N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-10(14)12-6-9-7-13-11(15-9)5-8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCATQAMQUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Isobutylthiazol-5-yl)methyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

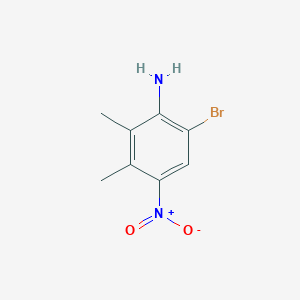
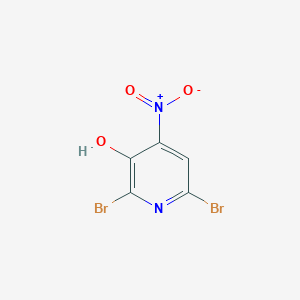
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
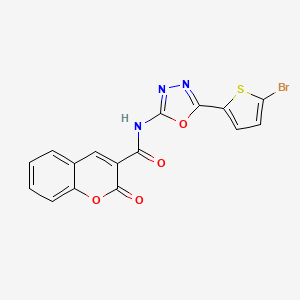
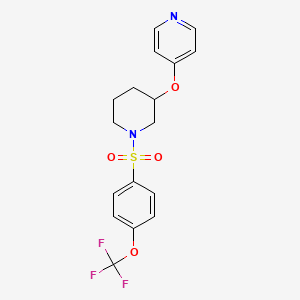

![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
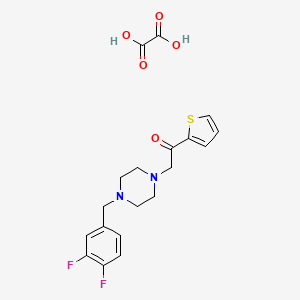
![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)
![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2887592.png)
